2-Methyl-2-[(3-methylphenyl)methyl]oxirane
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Overview
Description
2-Methyl-2-[(3-methylphenyl)methyl]oxirane, also known as 2-Methylphenoxymethyl oxirane, is an organic compound with the molecular formula C10H12O2. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(3-methylphenyl)methyl]oxirane typically involves the reaction of 3-methylbenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as titanium-based catalysts, can also enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(3-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alcohols, amines, or thiols.
Scientific Research Applications
2-Methyl-2-[(3-methylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(3-methylphenyl)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenoxymethyl oxirane
- 1,2-Epoxy-3-(2-methylphenoxy)propane
- 1-(2,3-Epoxypropoxy)-2-methylbenzene
- 2-Methylphenyl glycidyl ether
Uniqueness
2-Methyl-2-[(3-methylphenyl)methyl]oxirane is unique due to its specific substitution pattern on the epoxide ring, which imparts distinct reactivity and properties compared to other epoxides. Its methyl and phenyl groups influence its chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-methyl-2-[(3-methylphenyl)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9-4-3-5-10(6-9)7-11(2)8-12-11/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHHRLHHNWJEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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